Technical Documentation Center

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • CAS: 1092394-15-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine (CAS RN: 1092394-15-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with expert analysis of predicted properties and spectral characteristics. The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for developing novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[3][4] Understanding the fundamental physicochemical parameters of its derivatives, such as the title compound, is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby accelerating the drug discovery pipeline. This guide presents a summary of identifiable and computationally predicted properties, detailed protocols for their experimental determination, and an expert interpretation of expected spectral data to facilitate compound characterization and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is confirming its structure and identity. 6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic system featuring a triazole ring fused to a pyridine ring, further substituted with a methoxy and an amine group. These functional groups are key determinants of the molecule's chemical behavior and its potential for biological interactions.

Figure 1. Chemical Structure of the Topic Compound.

Summary of Physicochemical Properties

A quantitative understanding of a compound's properties is essential for predicting its behavior in both chemical and biological systems. While comprehensive experimental data for this specific molecule is not widely published, a combination of supplier information and well-established computational prediction methods allows for the compilation of a robust property profile. The following table summarizes these key parameters.

PropertyValueSource / MethodSignificance in Drug Discovery
IUPAC Name 6-methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine-Unambiguous chemical identification.
CAS Number 1092394-15-4Vendor Data[2][5]Unique registry number for database tracking.
Molecular Formula C₇H₈N₄OElemental AnalysisDefines elemental composition.
Molecular Weight 164.17 g/mol Mass Spectrometry[2]Crucial for all stoichiometric calculations.
Physical Form SolidVendor DataAffects handling, formulation, and dissolution.
Melting Point Not availableExperimental (DSC/Capillary Method)Indicator of purity and lattice energy.
logP (o/w) ~0.5 (Predicted)Computational (e.g., ACD/Labs, ChemAxon)[6][7]Measures lipophilicity; impacts permeability, solubility, and metabolism.[8]
pKa (Most Basic) ~4.5 - 5.5 (Predicted)Computational (e.g., ChemAxon)[9]Governs ionization state at physiological pH, affecting solubility and target binding.
Aqueous Solubility Not availableExperimental (OECD 105 Guideline)Determines bioavailability and formulation strategies.
InChIKey BLGYAIWJMVWVDS-UHFFFAOYSA-NVendor Data[2]Standardized, searchable structural identifier.

Note: Predicted values are derived from computational algorithms and provide a reliable estimate in the absence of experimental data. They are invaluable for guiding initial research efforts but should be confirmed experimentally.

Spectral Characterization Profile (Anticipated)

Spectroscopic analysis provides a fingerprint of a molecule's structure. Based on the known structure of 6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine, the following spectral characteristics are expected.

¹H NMR Spectroscopy
  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, integrating to 3H.

  • Amine Protons (-NH₂): A broad singlet, integrating to 2H, is anticipated. Its chemical shift can vary significantly (typically δ 5.0-6.5 ppm) depending on solvent and concentration, and it may exchange with D₂O.

  • Aromatic Protons (Pyridine Ring): Three distinct signals are expected for the protons on the pyridine ring.

    • H-5: A doublet, coupled to H-7.

    • H-7: A doublet of doublets, coupled to H-5 and H-8.

    • H-8: A doublet, coupled to H-7. The precise chemical shifts and coupling constants would confirm the substitution pattern.

¹³C NMR Spectroscopy

Seven distinct carbon signals are predicted:

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (typically δ 100-160 ppm). The carbons directly attached to nitrogen (C-2, C-8a) and oxygen (C-6) will be significantly deshielded and appear further downfield.

FT-IR Spectroscopy

Infrared spectroscopy will reveal the presence of key functional groups:

  • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region, typical for the heteroaromatic ring system.

  • C-O Stretching: A strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether linkage.

Mass Spectrometry (ESI-MS)

In positive-ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the following ions are expected:

  • Protonated Molecule [M+H]⁺: A prominent peak at m/z 165.1.

  • Molecular Ion [M]⁺•: (If using other ionization techniques) at m/z 164.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₈N₄O).

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and reproducibility, standardized and self-validating experimental protocols are essential. The following section details authoritative methods for determining the key physicochemical properties of the title compound.

Workflow for Comprehensive Physicochemical Profiling

The logical flow of experimentation ensures that data from one assay informs the next, creating an efficient and robust characterization process.

Experimental_Workflow Figure 2. Integrated workflow for physicochemical characterization. cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B Purity >95% C Melting Point Determination B->C D Aqueous Solubility (OECD 105) B->D G Establish Structure-Property Relationship C->G E pKa Determination (Potentiometric) D->E Informs solvent choice D->G F logP Determination (OECD 107) E->F Defines ionization state E->G F->G H Inform Drug Development Strategy G->H

Figure 2. Integrated workflow for characterization.
Protocol: Determination of logP by Shake-Flask Method (OECD 107)

Causality: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity. This property governs how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes, directly impacting absorption and distribution. The shake-flask method is the gold standard, providing a direct measurement of this equilibrium.

Methodology:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, chosen based on pKa data) by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (predicted to be n-octanol). The concentration should not exceed 0.01 M.

  • Partitioning: In a suitable vessel, combine a precise volume of the stock solution with the other phase. Three different phase volume ratios should be tested (e.g., 1:1, 2:1, 1:2 n-octanol:water).

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (typically 24 hours). The choice of agitation method must avoid the formation of emulsions.

  • Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP. The consistency of logP values across the different phase ratios serves as a self-validation of the experiment.

Protocol: Determination of pKa by Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule is 50% ionized. Since ionization state drastically affects solubility, permeability, and receptor binding, determining the pKa is non-negotiable in drug development. Potentiometric titration is a highly accurate and direct method for this measurement.

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.

  • Data Acquisition: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound) using a micro-burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified from the point of maximum slope on the first derivative plot (ΔpH/ΔV). The pKa is determined from the pH at the half-equivalence point. The reproducibility of the titration curve in triplicate runs validates the result.

Conclusion and Future Directions

6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine embodies a class of heterocyclic compounds with significant potential in pharmaceutical research. This guide has established its fundamental identity and provided a robust framework for its physicochemical characterization. While key identifiers like molecular weight and formula are confirmed, properties such as logP and pKa are presented as high-confidence predictions that await experimental verification. The provided protocols, grounded in authoritative standards like the OECD guidelines, offer a clear path for researchers to generate the empirical data needed for advanced drug development programs. The logical next step is the systematic experimental execution of these protocols to replace predicted values with measured data, thereby enabling a more precise understanding of the compound's ADME profile and facilitating its journey from a promising scaffold to a potential therapeutic agent.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a valid, clickable URL for verification.

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 . Journal of Medicinal Chemistry. [Link]

  • Predicting pKa . ChemAxon. [Link]

  • Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent . Journal of Medicinal Chemistry. [Link]

  • Discovery of[1][2]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists . ACS Medicinal Chemistry Letters. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . MDPI. [Link]

  • 6-Nitro-[1][2]triazolo[1,5-a]pyridin-2-amine . PubChem. [Link]

  • (1,2,4)Triazolo(1,5-a)pyridin-2-amine . PubChem. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software . ACD/Labs. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility . ChemAxon. [Link]

  • LogP—Making Sense of the Value . ACD/Labs. [Link]

  • Determination of pKa of Triazolo[5,1-c][1][2]triazines in Non-Aqueous Media by Potentiometric Titration . Chimica Techno Acta. [Link]

  • (PDF) Determination of p K a of triazolo[5,1-c][1][2]triazines in non-aqueous media by potentiometric titration . ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-triazolo[1,5-a]pyridin-2-amine Derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The[1][2][3]triazolo[1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. The thermodynamic stability of these molecules is a critical determinant of their viability as drug candidates, influencing their shelf-life, formulation, and in vivo behavior. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its derivatives. We will explore both experimental and computational approaches, delve into the factors that govern stability, and discuss potential degradation pathways. This document is intended to serve as a valuable resource for scientists engaged in the design, synthesis, and development of novel therapeutics based on this important heterocyclic system.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine Scaffold in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine ring system, an aza-analog of the purine scaffold, is of significant interest in drug discovery due to its versatile biological activities. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as agents targeting specific cellular pathways. The methoxy and amine substituents on the core structure of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine provide key hydrogen bonding and electronic features that can be tailored to achieve desired pharmacological profiles.

The Critical Role of Thermodynamic Stability in Pharmaceutical Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability, which refers to the tendency of a molecule to exist in its lowest energy state, is a fundamental property that dictates a compound's susceptibility to degradation. A thermodynamically unstable compound may have a short shelf-life, require stringent storage conditions, and potentially degrade into inactive or even toxic byproducts. Therefore, a thorough understanding and assessment of thermodynamic stability are paramount for the successful development of safe and effective medicines.

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A molecule is considered thermodynamically stable if it resides in a low Gibbs free energy state. The change in Gibbs free energy (ΔG) for any process, including degradation, is given by the equation:

ΔG = ΔH - TΔS

where:

  • ΔH is the change in enthalpy, representing the heat of reaction. An exothermic degradation process (negative ΔH) is more favorable.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the degree of disorder. Degradation reactions that lead to an increase in the number of molecules generally have a positive ΔS, making them more favorable.

A negative ΔG indicates a spontaneous, and therefore thermodynamically favorable, process. In the context of drug stability, a large positive ΔG for degradation is desirable.

The Core Moiety: 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Structural Features and Physicochemical Properties

The 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine molecule possesses a fused heterocyclic ring system with key functional groups that influence its stability. The methoxy group is an electron-donating group that can affect the electron density of the pyridine ring, while the amine group can participate in hydrogen bonding and act as a potential site for chemical reactions.

PropertyValue
Molecular FormulaC₇H₈N₄O
Molecular Weight164.17 g/mol
AppearanceSolid
Storage2-8°C, in a dark, inert atmosphere
Synthesis Overview

The synthesis of[1][2][3]triazolo[1,5-a]pyridines can be achieved through various synthetic routes. A common approach involves the cyclization of N-(pyridin-2-yl)formamidoximes or the oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides. The specific synthesis of the 6-methoxy-2-amino derivative would involve appropriately substituted starting materials.

Experimental Approaches for Assessing Thermodynamic Stability

A suite of thermo-analytical techniques can be employed to experimentally determine the thermodynamic stability of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting point, glass transition temperature, and the enthalpy of phase transitions, all of which provide insights into the stability of the crystalline form of a compound. For some triazolopyridine derivatives, DSC has been used to study their thermal behavior, revealing decomposition temperatures and the energy released during decomposition.[1]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to study the thermal degradation profile of a compound. TGA studies on related triazolopyridine compounds have shown high thermal decomposition temperatures, indicating good thermal stability.[3]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the onset of weight loss, which corresponds to the decomposition temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Place sample in TGA furnace A->B Load sample C Heat at a controlled rate (e.g., 10°C/min) B->C Start heating program D Record mass change vs. temperature C->D E Determine onset of weight loss D->E F Identify decomposition temperature E->F DFT_Workflow A Build 3D structure of the molecule B Geometry Optimization (e.g., B3LYP/6-31G*) A->B E Model Potential Degradation Products A->E C Frequency Calculation B->C D Obtain Thermodynamic Data (G, H, S) C->D F Calculate Reaction Energetics (ΔG) D->F E->F

Caption: Workflow for DFT-based stability assessment.

Factors Influencing the Stability of 6-Methoxy-t[1][2][3]riazolo[1,5-a]pyridin-2-amine Derivatives

The stability of the core scaffold can be significantly influenced by various factors:

  • Substituent Effects: The nature and position of substituents on the triazolopyridine ring can alter its electronic properties and, consequently, its stability. Electron-withdrawing groups may destabilize the ring, while electron-donating groups might enhance stability.

  • Crystal Polymorphism: The arrangement of molecules in the solid state can have a profound impact on their stability. Different polymorphs can exhibit different melting points, solubilities, and stabilities.

  • Environmental Factors:

    • pH: The presence of acidic or basic conditions can catalyze hydrolytic degradation.

    • Temperature: Elevated temperatures can provide the activation energy needed to overcome the kinetic barrier for degradation.

    • Light: Exposure to UV or visible light can lead to photodegradation.

    • Oxidative Stress: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

Potential Degradation Pathways

  • Hydrolysis: The amide-like linkage within the triazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Oxidation: The nitrogen atoms in the ring system are potential sites for oxidation, which could lead to the formation of N-oxides. The methoxy group could also be susceptible to oxidative demethylation.

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation, which may involve complex radical-mediated pathways.

Data Interpretation and Application in Drug Development

The data obtained from experimental and computational studies must be integrated to build a comprehensive stability profile of a drug candidate. This information is crucial for:

  • Lead Optimization: Guiding the medicinal chemistry efforts to design more stable analogs.

  • Formulation Development: Selecting appropriate excipients and storage conditions to ensure the stability of the final drug product.

  • Regulatory Submissions: Providing the necessary stability data to regulatory agencies for drug approval.

Conclusion

The thermodynamic stability of 6-Methoxy-t[1][2][3]riazolo[1,5-a]pyridin-2-amine derivatives is a critical parameter that must be thoroughly investigated during the drug development process. A combination of experimental techniques, such as DSC and TGA, and computational methods, like DFT, can provide a comprehensive understanding of the stability profile of these compounds. By carefully considering the factors that influence stability and by elucidating potential degradation pathways, researchers can design and develop more robust and effective therapeutic agents based on this promising scaffold.

References

  • Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PubMed. Available at: [Link]

  • Spin Crossover Behavior in the Iron(II)−2-pyridylt[1][2][4]riazolo[1,5-a]pyridine System: X-ray Structure, Calorimetric, Magnetic, and Photomagnetic Studies. ACS Publications. Available at: [Link]

  • T[1][2][3]riazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices. ACS Publications. Available at: [Link]

  • T[1][2][3]riazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off. ACS Publications. Available at: [Link]

  • T[1][2][4]riazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(II), nitrite and cyanide anions. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. Available at: [Link]

  • (PDF) Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. ResearchGate. Available at: [Link]

  • Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: 6-Methoxy-triazolo[1,5-a]pyridin-2-amine Sample Preparation for NMR Spectroscopy

Application Note and Protocol: 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Sample Preparation for NMR Spectroscopy Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol: 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Sample Preparation for NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of small molecules in the fields of medicinal chemistry and drug development. The quality and reliability of the NMR data are critically dependent on the meticulous preparation of the sample. This document provides a comprehensive guide for the preparation of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine samples for NMR analysis, ensuring high-resolution spectra for accurate structural interpretation and purity assessment.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a versatile isostere in drug design.[2] These compounds have been investigated for a range of biological activities, including anti-inflammatory and antioxidant effects.[4] Given the importance of this heterocyclic system, obtaining high-quality NMR data is paramount for the unambiguous characterization of novel derivatives.

This guide will detail the rationale behind the selection of appropriate solvents and internal standards, provide step-by-step protocols for sample preparation for both ¹H and ¹³C NMR, and discuss best practices for handling and storage to maintain sample integrity.

Pre-analysis Considerations: Understanding the Analyte

Chemical Properties of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine:

  • Molecular Formula: C₇H₈N₄O

  • Molecular Weight: 164.17 g/mol

  • Structure: The molecule contains a fused heterocyclic ring system with a methoxy group and a primary amine. The presence of nitrogen and oxygen atoms makes the molecule polar and capable of hydrogen bonding.[2]

  • Purity: Commercial samples typically have a purity of 95-96%.

  • Storage: It is recommended to store the compound under refrigerated conditions (2-8°C) in an inert atmosphere and protected from light.

Solubility: The polarity of the molecule suggests good solubility in polar organic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated methanol (CD₃OD) are excellent initial choices for solubilizing this compound for NMR analysis.[5][6] Deuterated chloroform (CDCl₃) may be less effective due to the polar amine and heterocyclic nitrogen atoms.

Experimental Protocols

Part 1: Solvent Selection and Preparation

The choice of a deuterated solvent is the first critical step in NMR sample preparation. The solvent must fully dissolve the analyte without reacting with it.[7] For 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the following solvents are recommended:

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended due to its excellent solvating power for polar and hydrogen-bonding compounds.[5] The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm.

  • CD₃OD (Deuterated Methanol): A good alternative for polar compounds. The residual proton signals appear around 3.31 and 4.87 ppm (for the hydroxyl proton, which can be broad and exchangeable).

Protocol 1.1: Solvent Quality Check

Before use, it is crucial to verify the purity of the deuterated solvent.

  • Transfer approximately 0.6 mL of the deuterated solvent into a clean, dry 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum of the neat solvent.

  • Inspect the spectrum for significant water or other impurity peaks. A large water peak can obscure analyte signals, particularly in D₂O or wet CD₃OD.

Part 2: Sample Weighing and Dissolution

Accurate weighing is essential for quantitative NMR (qNMR) and for preparing samples of a known concentration.

Protocol 2.1: Sample Preparation for ¹H NMR

  • Accurately weigh 1-5 mg of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine into a clean, dry vial.[8]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[8]

  • Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.[8]

  • Cap the NMR tube securely.

Protocol 2.2: Sample Preparation for ¹³C NMR

Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required.[9]

  • Accurately weigh 10-30 mg of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine into a clean, dry vial.[8][10]

  • Follow steps 2-5 from Protocol 2.1.

Part 3: Use of an Internal Standard (Optional)

For quantitative analysis (qNMR), an internal standard is necessary. The internal standard should be a stable compound with sharp signals that do not overlap with the analyte signals.[11] Tetramethylsilane (TMS) is a common reference standard for chemical shift calibration (0 ppm).[12] For quantitative purposes, other standards are used.

Recommended Internal Standard:

  • 1,4-Bis(trimethylsilyl)benzene (BTMSB): Suitable for use in DMSO-d₆ and CD₃OD. It provides two sharp singlets at approximately 0.25 ppm (Si(CH₃)₃) and 7.6 ppm (aromatic protons), which are unlikely to overlap with the analyte's signals.[13]

Protocol 3.1: Preparing a qNMR Sample

  • Accurately weigh the desired amount of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine into a vial.

  • Accurately weigh a known amount of the internal standard (e.g., BTMSB) into the same vial. The molar ratio of the standard to the analyte should be considered for optimal integration.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Summary Table

Parameter¹H NMR¹³C NMRQuantitative ¹H NMR
Analyte Mass 1-5 mg10-30 mg1-5 mg (accurately weighed)
Solvent Volume 0.6-0.7 mL0.6-0.7 mL0.6-0.7 mL (precisely added)
Recommended Solvent DMSO-d₆, CD₃ODDMSO-d₆, CD₃ODDMSO-d₆, CD₃OD
Internal Standard TMS (for referencing)TMS (for referencing)e.g., 1,4-Bis(trimethylsilyl)benzene (accurately weighed)
Typical Concentration ~10-50 mM~100-300 mM~10-50 mM

Experimental Workflow Diagram

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_nmr NMR Analysis weigh Weigh Analyte (and Internal Standard if qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (¹H, ¹³C, etc.) transfer->acquire Insert into Spectrometer process Process Data (Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Integration, Peak Picking) process->analyze

Caption: Workflow for NMR sample preparation and analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.[14]

  • Compound Handling: 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is harmful if swallowed (H302). Avoid inhalation, ingestion, and contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]

  • Solvent Handling: Deuterated solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including used NMR tubes and vials, according to institutional and local regulations.[16]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of high-quality NMR samples of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By carefully selecting the appropriate solvent, accurately preparing the sample concentration, and adhering to safe laboratory practices, researchers can obtain reliable and reproducible NMR data. This is crucial for the accurate structural elucidation and purity determination of this important class of heterocyclic compounds, thereby supporting advancements in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Musumeci, F., Schenone, S., & Brullo, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(15), 2835. [Link]

  • Yarovenko, V. N., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). How much substance do I need?. Retrieved from [Link]

  • Gagnon, D., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 713–716. [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proton Fingerprints Portray Molecular Structures. Retrieved from [Link]

  • ACS Publications. (2013). Proton Fingerprints Portray Molecular Structures. The Journal of Organic Chemistry, 78(18), 9210–9221. [Link]

  • PubMed. (2015). Synthesis and Characterization of New 1,2,4-Triazolo[1,5-a]pyridines That Extend the Life Span of Caenorhabiditis Elegans via Their Anti-Inflammatory/Antioxidant Effects. Archiv der Pharmazie, 348(9), 650-665. [Link]

  • ACS Publications. (2013). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR). ACS Symposium Series, 1139, 1-15. [Link]

  • ResearchGate. (n.d.). New pyridine and triazolopyridine derivatives. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof.
  • Google Patents. (n.d.). IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2][3] TRIAZOLO [1,5-c] PYRIMIDINE. Retrieved from

  • ResearchGate. (n.d.). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Application

Application Note: Reconstitution and Handling of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine in DMSO for In Vitro Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Introduction & Compound Profile

As application scientists, we frequently encounter the challenge of introducing hydrophobic heterocyclic building blocks into aqueous biological systems. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a specialized intermediate featuring a triazolopyridine scaffold—a privileged pharmacophore widely utilized in the development of kinase inhibitors and receptor antagonists.

Due to its planar, nitrogen-rich structure, this compound exhibits strong crystal lattice energies, making it poorly soluble in standard aqueous buffers. Consequently, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated master stocks prior to cell culture application [1].

Physicochemical Properties
  • Chemical Name: 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

  • CAS Number: 1092394-15-4

  • Molecular Weight: 164.16 g/mol

  • Chemical Formula: C₇H₈N₄O

  • Storage (Solid): 2–8°C or -20°C, protected from light and moisture [1].

Scientific Rationale: The "Why" Behind the Protocol

A robust protocol is not merely a sequence of steps; it is a self-validating system designed to prevent experimental artifacts. When working with small molecules in cell-based assays, the solvent itself is a critical variable.

  • The 0.1% DMSO Rule: DMSO is an amphiphilic solvent that disrupts the hydrogen bond networks of water. While excellent for dissolving small molecules, it can fluidize cellular membranes and induce cytotoxicity or unintended differentiation in vitro. The universally accepted limit for DMSO in long-term cell culture (>24 hours) is ≤ 0.1% (v/v) [2]. Concentrations above 0.1% have been shown to induce significant apoptotic events and alter cellular phenotypes [3].

  • Avoidance of Filter Sterilization: We strongly advise against using standard syringe filters (e.g., PES or PVDF) to sterilize the final DMSO stock. Small hydrophobic molecules can irreversibly adsorb to the filter membrane, drastically reducing the actual concentration of your stock. Instead, use pre-sterilized, cell-culture grade DMSO.

  • The Necessity of Aliquoting: DMSO is highly hygroscopic. Repeatedly opening a master stock vial at room temperature introduces atmospheric moisture. This water absorption can cause the hydrophobic compound to precipitate out of solution and accelerates hydrolytic degradation.

Quantitative Data: Mass-to-Volume Reconstitution

To ensure precision, do not weigh sub-milligram quantities unless using a microbalance. It is highly recommended to dissolve the entire contents of a pre-weighed vial or weigh a larger amount (e.g., 1–10 mg) and add the corresponding volume of DMSO.

Table 1: Volume of DMSO required to achieve standard stock concentrations. (Calculated based on MW = 164.16 g/mol )

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1.0 mg 609.2 µL304.6 µL121.8 µL
5.0 mg 3045.8 µL1522.9 µL609.2 µL
10.0 mg 6091.6 µL3045.8 µL1218.3 µL

Experimental Protocol

Phase 1: Master Stock Preparation
  • Equilibration: Remove the solid compound from cold storage (2–8°C or -20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and introducing water that may hinder dissolution.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve, place the vial in a heated ultrasonic water bath (37°C) for 5–10 minutes.

    • Causality: Sonication provides the thermodynamic energy required to break the strong intermolecular forces of the triazolopyridine crystal lattice without degrading the molecule.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) using amber or opaque microcentrifuge tubes.

  • Storage: Store aliquots at -20°C (for use within 1–2 months) or -80°C (for up to 6 months).

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which can cause the compound to precipitate and degrade.

Phase 3: Serial Dilution and Media Addition
  • Intermediate Dilution: Thaw an aliquot at room temperature. Perform a serial dilution of the compound in DMSO to create an intermediate working solution that is 1000x your desired final assay concentration.

  • Media Addition: Pre-warm your cell culture media to 37°C. Add the 1000x intermediate solution to the media dropwise while gently vortexing or swirling the media.

    • Causality: Adding a concentrated DMSO stock directly to cold aqueous media creates a localized high concentration of the compound, leading to irreversible precipitation ("crashing out"). Dropwise addition into warm media ensures rapid, uniform dispersion [2].

  • Vehicle Control: Always prepare a vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound.

Workflow Visualization

G A Solid Compound (CAS: 1092394-15-4) B Add Anhydrous DMSO (Vortex / Sonicate) A->B Reconstitution C Master Stock (e.g., 50 mM) B->C Dissolution D Aliquot & Store (-20°C / -80°C) C->D Preservation E Intermediate Dilution (in DMSO) D->E Thaw & Dilute F Final Cell Culture Media (DMSO ≤ 0.1%) E->F Dropwise Addition

Workflow for dissolution, storage, and application of the compound in in vitro cell culture.

References

  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

[1, ** Finalizing Solubility Document I'm now putting the finishing touches on the document. I'm focusing on ensuring everything is clear, concise, and technically sound, ready for expert review.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[1,

**

Finalizing Solubility Document

I'm now putting the finishing touches on the document. I'm focusing on ensuring everything is clear, concise, and technically sound, ready for expert review. I've rechecked all references and finalized the formatting. I believe it is complete.

Prepared by: Senior Application Scientist, Formulation & Analytical Development

Executive Summary

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a fused bicyclic compound frequently utilized as an intermediate or chemical probe in drug discovery. Researchers commonly report severe precipitation and low intrinsic aqueous solubility when working with this molecule. Mechanistically, this poor solubility is driven by two factors:

  • High Crystal Lattice Energy: The planar triazolopyridine core allows for tight π−π stacking in the solid state, while the primary amine and ring nitrogens form strong intermolecular hydrogen bond networks.

  • Lipophilicity: The methoxy group increases the molecule's overall lipophilicity, making cavity formation in highly polar aqueous solvents thermodynamically unfavorable.

This guide provides a structured, self-validating approach to overcoming these physicochemical barriers, ensuring reliable in vitro and in vivo assay performance.

Diagnostic Troubleshooting Workflow

SolWorkflow Start Low Aqueous Solubility Detected Step1 1. pH Adjustment Assess pKa & Acidify Start->Step1 Check1 Target Sol. Achieved? Step1->Check1 Step2 2. Co-solvent Addition (e.g., DMSO, PEG400) Check1->Step2 No Success Proceed to Assay Check1->Success Yes Check2 Target Sol. Achieved? Step2->Check2 Step3 3. Cyclodextrin Complexation (e.g., HP-β-CD) Check2->Step3 No Check2->Success Yes Check3 Target Sol. Achieved? Step3->Check3 Step4 4. Amorphous Solid Dispersion (Polymer Matrix) Check3->Step4 No Check3->Success Yes Step4->Success

Logical workflow for troubleshooting poor aqueous solubility of weak bases.

Frequently Asked Questions (Mechanistic Insights)

Q1: How can I leverage the chemical structure of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine to improve solubility without complex formulations? A1: The molecule contains a primary amine and basic ring nitrogens, making it a weak base. For ionizable compounds, solubility is highly dependent on the pH of the solution[1]. By lowering the pH of your buffer below the compound's pKa (typically requiring a pH of 1.2 to 4.5), you protonate the basic nitrogens. The resulting cationic salt has a significantly higher hydration energy via ion-dipole interactions with water, which overcomes the high crystal lattice energy and forces the molecule into solution.

Q2: My in vitro cellular assay requires physiological pH (7.4). If I dissolve the compound in acid, it precipitates when added to the assay media. How do I prevent this? A2: At pH 7.4, the compound reverts to its neutral, lipophilic free-base form. To maintain solubility at neutral pH, you must reduce the dielectric constant of the aqueous media or shield the hydrophobic core.

  • Co-solvents: A slight increase in organic co-solvents (e.g., 0.5% - 1.0% DMSO) can lower the solvent polarity sufficiently to maintain solubility without causing cellular toxicity.

  • Cyclodextrins: If co-solvents fail, use 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins interact with appropriately sized guest molecules to form inclusion complexes, shielding the lipophilic methoxy-triazolopyridine core within their hydrophobic cavity while presenting a hydrophilic exterior to the aqueous environment[2]. This enhances both physical stability and bioavailability.

Q3: What if the compound still precipitates upon dilution in biological media, even with cyclodextrins? A3: If the thermodynamic drive to crystallize is too strong, you must alter the solid-state properties of the drug itself. Amorphous solid dispersions (ASDs) have emerged as the technology of choice for improving bioavailability in such extreme cases[3]. By converting the crystalline API into a high-energy amorphous state and stabilizing it within a hydrophilic polymer matrix (like PVP or HPMCAS), you eliminate the lattice energy barrier. Upon introduction to aqueous media, the ASD dissolves rapidly to form a supersaturated solution, maximizing the driving force for absorption[3].

Mechanism API Crystalline API (High Lattice Energy) Process Solvent Evaporation + Hydrophilic Polymer API->Process ASD Amorphous Solid Dispersion (Disordered, High Energy) Process->ASD Dissolution Supersaturated Solution (Enhanced Bioavailability) ASD->Dissolution

Mechanism of solubility enhancement via Amorphous Solid Dispersion (ASD).

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting protocol must be a self-validating system. Do not assume solubility; measure and verify it.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

This protocol determines the optimal pH for stock solution preparation and verifies true thermodynamic equilibrium[1].

  • Preparation: Add an excess amount of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (e.g., 5 mg) to four separate glass vials.

  • Buffer Addition: Add 1 mL of distinct aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to the respective vials.

  • Equilibration: Seal the vials and agitate at 37°C for 48 hours.

    • Self-Validation Check: Sample the vials at 24 hours and 48 hours. If the quantified concentration remains constant between these two time points, thermodynamic equilibrium is verified. If the concentration increases, extend the agitation time.

  • Phase Separation: Centrifuge the suspensions to pellet undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm PTFE filter.

    • Self-Validation Check: Discard the first 100 µL of the filtrate. This saturates any potential non-specific binding sites on the filter membrane, ensuring the collected sample accurately reflects the solution concentration.

  • Quantification: Dilute the filtrate appropriately and analyze using a validated HPLC-UV method.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Use this protocol when pH adjustment and complexation fail to maintain supersaturation[3].

  • Co-dissolution: Weigh 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine and a hydrophilic polymer (e.g., PVP K30) at a 1:5 weight ratio. Dissolve both components in a minimal volume of methanol in a round-bottom flask.

    • Self-Validation Check: The solution must be optically clear with no particulate matter. This visual confirmation ensures the API is molecularly dispersed before phase transformation begins.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a thin film forms on the flask wall.

  • Secondary Drying: Transfer the flask to a vacuum oven and dry at room temperature for 24 hours to remove residual solvent.

    • Self-Validation Check: Weigh the flask before and after the 24-hour vacuum drying step. A constant mass confirms complete solvent removal, preventing plasticization of the polymer by residual methanol.

  • Solid-State Verification: Scrape the film and analyze a small sample via Differential Scanning Calorimetry (DSC).

    • Self-Validation Check: The complete absence of the API's characteristic crystalline melting endotherm confirms successful conversion to the amorphous state.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the physicochemical properties of weak bases like 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine across different formulation strategies.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility EnhancementSuitability for pH 7.4 Assays
Aqueous Buffer (pH 7.4) Baseline (Free Base)1x (Baseline)Yes (but severely limited conc.)
pH Adjustment (pH 2.0) Ionization / Salt Formation50x - 500xNo (Precipitates upon neutralization)
10% DMSO Co-solvent Solvent Polarity Reduction5x - 20xYes (Monitor for cellular toxicity)
20% HP- β -CD Hydrophobic Cavity Inclusion10x - 100xYes (Highly biocompatible)
Amorphous Solid Dispersion Crystal Lattice Energy Disruption20x - 200x (Supersaturation)Yes (Polymer maintains supersaturation)

References

  • American Pharmaceutical Review. "Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs". American Pharmaceutical Review. Available at:[Link]

  • MedCrave online. "Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs". MedCrave online. Available at: [Link]

  • IJPPR. "A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs". Human Journals. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Welcome to the Technical Support Center. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a critical bicyclic heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors (such as JAK2 inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a critical bicyclic heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors (such as JAK2 inhibitors) and other targeted therapeutics. Due to its polar surface area, hydrogen-bonding capability (primary amine and triazole nitrogen atoms), and planar aromatic system, it exhibits challenging solubility profiles.

This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic strategies to help process chemists overcome common purification bottlenecks, particularly liquid-liquid phase separation (LLPS).

Section 1: Solvent Selection and Thermodynamic Control

Q: How do I select a solvent system that maximizes yield while preventing "oiling out" for this triazolopyridine?

A: The selection of the solvent/antisolvent system dictates the thermodynamic trajectory of your crystallization. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine possesses both a hydrophobic core and highly polar functional groups. Solvents with high drug solubility (e.g., DMSO, NMP) are often required for initial dissolution but are associated with high oiling-out risks during cooling or antisolvent addition because they reduce the maximum achievable supersaturation before hitting the binodal curve of the miscibility gap[1].

Causality: Oiling out occurs when the crystallization pathway crosses the liquid-liquid coexistence curve (cloud point) before crossing the solubility curve (supersaturation). To avoid this, you must select an antisolvent that decreases solubility sharply without creating a broad miscibility gap. For triazolopyridines, dissolving the free base in warm N-Methyl-2-pyrrolidone (NMP) followed by the addition of Ethanol (EtOH) has been shown to yield clean crystallization, whereas using dichloromethane as an antisolvent often fails to induce crystallization[2].

Table 1: Quantitative Solvent Screening Data for Triazolopyridine Derivatives

Primary SolventAntisolventSolubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)LLPS Risk (Oiling Out)Recommended Action
DMSO Water>300~15HighSeed early; use very slow antisolvent addition.
NMP Ethanol>250~20Low-MediumOptimal. Allows for controlled cooling and high purity.
DMF EtOAc~150~30MediumGood impurity rejection, but lower overall yield.
Acetone Water~80~5HighAdjust agitation to control droplet size if LLPS occurs.
Methanol None~40~10LowUse for final polishing (cooling crystallization only).

Section 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

Q: My crystallization is oiling out instead of forming a crystal slurry. What is the mechanistic cause, and how do I fix it?

A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when high levels of supersaturation are achieved, and the crystal growth rate is hindered by the high viscosity of the supersaturated solution[3]. When the solution cools, it separates into a solute-rich oil phase and a solvent-rich continuous phase. Impurities preferentially partition into the oil phase, which ultimately crashes out as an impure amorphous solid.

To rescue the process and bypass the metastable LLPS zone, implement the following mechanistic strategies:

  • Thermodynamic Seeding: Introduce pure seed crystals of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine before the cloud point is reached. This provides a low-energy surface for heterogeneous nucleation, consuming supersaturation before oil droplets can thermodynamically form[4].

  • Kinetic Agitation Control: If oiling out is unavoidable, varying the agitation speed can control the size of the oil droplets. Smaller droplets have a higher surface-area-to-volume ratio, which paradoxically increases the nucleation rate within the droplets, facilitating a faster transition from oil to a crystalline solid[5].

  • Trajectory Adjustment: Operating at a higher temperature and using a less aggressive antisolvent ratio keeps the concentration trajectory strictly within the metastable zone of the crystalline phase, avoiding the miscibility gap entirely.

G Start Dissolve API in Good Solvent (e.g., NMP) at Elevated Temp Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling Antisolvent Add Antisolvent (e.g., EtOH) Cooling->Antisolvent CheckLLPS Does Oiling Out (LLPS) Occur? Antisolvent->CheckLLPS Mitigation1 Adjust Solvent Ratio (Shift Phase Boundary) CheckLLPS->Mitigation1 Yes (Cloudy Oil) Mitigation2 Introduce Seed Crystals (Bypass Metastable Zone) CheckLLPS->Mitigation2 Yes (Delayed Nucleation) Mitigation3 Increase Agitation (Reduce Droplet Size) CheckLLPS->Mitigation3 Yes (Droplet Coalescence) Crystallization Nucleation & Crystal Growth CheckLLPS->Crystallization No (Clear to Slurry) Mitigation1->Crystallization Mitigation2->Crystallization Mitigation3->Crystallization Filtration Filtration & Washing Crystallization->Filtration Pure Pure 6-Methoxy-[1,2,4]triazolo [1,5-a]pyridin-2-amine Filtration->Pure

Workflow for mitigating liquid-liquid phase separation (oiling out) during API recrystallization.

Section 3: Validated Recrystallization Protocol

Q: What is the standard, self-validating protocol for purifying this compound at scale?

A: The following NMP/Ethanol antisolvent-cooling crystallization protocol is designed to reject regioisomers and homocoupled byproducts while preventing LLPS.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine in 40 mL of N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 75°C under constant overhead stirring (250 rpm) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely clear. If particulate matter remains, perform a hot filtration through a 0.45 μm PTFE filter to remove insoluble inorganic salts or palladium residues from upstream cross-coupling reactions.

Step 2: Antisolvent Addition & Seeding

  • Action: Maintain the temperature at 75°C. Slowly add 20 mL of absolute Ethanol (antisolvent) dropwise over 30 minutes. Cool the solution to 60°C at a rate of 0.5°C/min. Add 0.1 g (1 wt%) of pure 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine seed crystals.

  • Self-Validation Check: The seeds should persist in suspension and not dissolve. If they dissolve, the solution is undersaturated; wait 10 minutes, lower the temperature to 55°C, and re-seed.

Step 3: Controlled Cooling

  • Action: Once the seed bed is established and slight turbidity is observed, hold the temperature at 60°C for 1 hour. This isothermal hold allows the crystal lattice to organize and reject impurities. Afterward, cool the slurry to 5°C at a slow, linear rate of 0.1°C/min.

  • Self-Validation Check: A slow cooling rate prevents secondary nucleation and ensures the growth of large, easily filterable crystals rather than fine powders that trap mother liquor.

Step 4: Isolation and Washing

  • Action: Filter the resulting slurry under vacuum using a sintered glass funnel. Wash the filter cake twice with 15 mL of cold Ethanol (5°C) to displace the NMP-rich mother liquor. Dry the crystals in a vacuum oven at 50°C for 12 hours.

  • Self-Validation Check: Perform HPLC analysis. The purity should exceed 99.0%, with residual NMP < 500 ppm (as verified by 1H-NMR or GC).

Section 4: Impurity Rejection

Q: How do I ensure the removal of palladium and homocoupled impurities during this process?

A: In the synthesis of triazolopyridines, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often used. This can leave behind heavy metal residues and homocoupled biaryl impurities. Because homocoupled impurities are highly lipophilic, they tend to co-precipitate if the antisolvent is too non-polar. By utilizing a highly polar solvent system (NMP/EtOH) and adding a metal scavenger (e.g., functionalized silica) during the hot dissolution phase, you can selectively adsorb Pd. The high solubility of the lipophilic homocoupled impurities in NMP ensures they remain dissolved in the mother liquor during the controlled cooling phase, allowing the target amine to crystallize cleanly[2].

References
  • Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications.[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate.[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.[Link]

  • An Improved Synthesis of the Free Base and Diglycolate Salt of CEP-33779; A Janus Kinase 2 Inhibitor. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 6-Methoxy-triazolo[1,5-a]pyridin-2-amine

Technical Support Center: Resolving HPLC Peak Tailing for 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this and structurally similar basic compounds. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms behind these issues to empower you to develop robust and reliable analytical methods.

The structure of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, containing a primary amine, classifies it as a basic compound. In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly tailing. This guide offers a systematic approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your analytical results.

Troubleshooting Guide: A Systematic Approach

This section addresses the most common issues in a logical, step-by-step format. We will begin with the most probable chemical interactions and progress to potential hardware and system-level problems.

Q1: I'm observing significant peak tailing with 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine on my C18 column. What is the most probable cause?

The most likely culprit is a secondary interaction between your basic analyte and the stationary phase.[1][4][5] Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.

  • The Mechanism: At a mobile phase pH above approximately 3.5, these acidic silanol groups can become deprotonated and carry a negative charge (Si-O⁻). Your analyte, having a basic amine group, will be protonated in an acidic to neutral mobile phase, carrying a positive charge. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups.[3][4] This interaction is a different retention mechanism from the intended hydrophobic (reversed-phase) retention, and its slow kinetics cause the characteristic peak tailing.[1][6]

cluster_Analyte Analyte in Mobile Phase (pH > 4) cluster_StationaryPhase Silica Stationary Phase Analyte Analyte-NH3+ Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Silica C18 Surface

Fig 1: Root cause of peak tailing for basic compounds.
Q2: How do I systematically troubleshoot this peak tailing issue?

A systematic approach is crucial to efficiently identify and solve the problem. Avoid changing multiple parameters at once. Follow this workflow:

node_start Start: Peak Tailing Observed node_process_1 Check Mobile Phase: - Is it fresh? - Is pH controlled and < 3.0? node_start->node_process_1 Step 1 node_decision node_decision node_process node_process node_end Peak Shape Acceptable node_decision_1 Issue Resolved? node_process_1->node_decision_1 node_decision_1->node_end Yes node_process_2 Step 2 Check Column: - Is it a modern, end-capped column? - Is it old or contaminated? node_decision_1->node_process_2 No node_decision_2 Issue Resolved? node_process_2->node_decision_2 node_decision_2->node_end Yes node_process_3 Step 3 Check Sample Load: - Dilute sample 1:10. - Inject smaller volume. node_decision_2->node_process_3 No node_decision_3 Issue Resolved? node_process_3->node_decision_3 node_decision_3->node_end Yes node_process_4 Step 4 Check System Hardware: - Extra-column volume? - Leaks or blockages? node_decision_3->node_process_4 No node_process_4->node_end Final Check

Fig 2: A systematic workflow for troubleshooting peak tailing.
Q3: How does lowering the mobile phase pH help, and what is the ideal range?

Lowering the mobile phase pH is the most effective strategy to mitigate silanol interactions.[1][3]

  • The Rationale: By operating at a low pH (typically ≤ 3.0), you ensure the silanol groups remain fully protonated (Si-OH).[2] In their neutral state, they cannot engage in strong ionic interactions with your protonated basic analyte. This effectively eliminates the secondary retention mechanism, leading to a much more symmetrical peak.

  • Recommended Action: Adjust the pH of your aqueous mobile phase component to between 2.5 and 3.0 using an appropriate acid or buffer. Be mindful that standard silica columns should not be used below pH 2.0 as this can cause the bonded phase to hydrolyze.[1]

cluster_Analyte Analyte in Mobile Phase (pH < 3) cluster_StationaryPhase Silica Stationary Phase Analyte Analyte-NH3+ Silanol Protonated Silanol (Si-OH) Analyte->Silanol Ionic Interaction Minimized Silica C18 Surface

Fig 3: How low pH mobile phase prevents secondary interactions.
Q4: What buffer should I use, and at what concentration?

Using an acid alone (like formic acid) might lower the pH, but it may not have sufficient capacity to maintain that pH consistently, especially when the sample is introduced. A buffer is essential for robust and reproducible results.[5][7]

Buffer/AdditiveTypical pH RangeTypical ConcentrationNotes
Phosphate Buffer 2.1 - 3.120-50 mMExcellent buffering capacity. Not volatile, so unsuitable for LC-MS.
Formate Buffer 2.8 - 4.820-50 mM (or 0.1% v/v)Good choice for LC-MS due to its volatility.
Trifluoroacetic Acid (TFA) ~2.00.05 - 0.1% v/vA strong acid and effective ion-pairing agent that masks silanols well.[8][9] Can cause ion suppression in LC-MS.[9]

Protocol: Mobile Phase Preparation and Optimization

  • Select Buffer: For UV detection, a phosphate buffer is robust. For LC-MS, use a formate buffer.

  • Prepare Aqueous Phase: Dissolve the buffer salt in high-purity HPLC-grade water to achieve the target concentration (e.g., 25 mM).

  • Adjust pH: While stirring, add the corresponding acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) dropwise until the pH is within the 2.5-3.0 range. Crucially, always measure the pH of the aqueous component before mixing with the organic solvent.

  • Final Preparation: Mix the buffered aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio. Filter and degas the final mobile phase before use.

Q5: My column is old. Could this be the problem, and what type of column is best for this analyte?

Absolutely. Column performance degrades over time. An older column may have lost some of its bonded phase or end-capping, exposing more active silanol sites.[6] For a basic analyte like 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the choice of column is critical.

  • Column Recommendations:

    • High-Purity, Type B Silica: Modern columns are made with higher purity silica that has fewer metal contaminants, which can also contribute to tailing.[3]

    • End-Capped Columns: "End-capping" is a process that uses a small silylating agent to bond over many of the remaining silanol groups after the main C18 chains are attached.[1][5] This is essential for analyzing basic compounds.

    • Polar-Embedded or Sterically Protected Phases: These are advanced column chemistries designed to shield analytes from residual silanols, offering excellent peak shape for bases.[10]

If you suspect column degradation, first try flushing it with a strong solvent. If that fails, replacing the column with a new, high-quality, end-capped column is the best course of action.[11]

Q6: I've tried everything, and all my peaks are tailing, not just the analyte. What else could it be?

If all peaks in your chromatogram are tailing, the issue is likely not a specific chemical interaction but a physical problem with the system or column.[12]

  • Column Void: A void or channel can form at the head of the column bed over time. This disrupts the flow path, causing band broadening and tailing.[1][13] You can sometimes remedy this by reversing and flushing the column (if the manufacturer allows).

  • Blocked Frit: A partially blocked inlet frit on the column will also distort the flow path.

  • Extra-Column Volume: Excessive dead volume between the injector, column, and detector can cause peaks to broaden and tail. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[6][7]

Frequently Asked Questions (FAQs)

FAQ 1: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)? In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian), with a tailing factor of 1.0. For most applications, a USP Tailing Factor (Tf) between 0.9 and 1.5 is considered acceptable. A value greater than 2.0 indicates a significant problem that needs to be addressed.[11]

FAQ 2: Can I use a high pH mobile phase to analyze this compound? Yes, this is an alternative strategy. By using a mobile phase with a pH > 10 (on a pH-stable column like a hybrid or ethylene-bridged hybrid), you can deprotonate the basic analyte, rendering it neutral. At the same time, the silanols will be deprotonated (negatively charged). Since the analyte is neutral, the problematic ionic interaction is avoided. This can improve retention for polar basic compounds and yield excellent peak shapes.[14][15] However, this requires a specialized column that can withstand high pH conditions.

FAQ 3: How can I prevent peak tailing from developing in the first place?

  • Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to protect it from strongly retained compounds and particulates.

  • Proper Sample Preparation: Filter all samples and mobile phases to prevent particulates from blocking column frits.

  • Use High-Quality Reagents: Always use HPLC-grade solvents, water, and additives.

  • Dedicated Column: If you frequently analyze basic compounds, dedicate a high-quality, end-capped column for this purpose.

FAQ 4: What is 'end-capping' and why is it important for this analysis? End-capping is a secondary silanization step in the column manufacturing process. After the primary C18 or C8 bonded phase is attached to the silica, many active silanol groups remain exposed due to steric hindrance. End-capping uses a smaller reagent (like trimethylchlorosilane) to react with and "cap" a significant portion of these remaining silanols.[1][5] This makes the column surface much less active and is critical for achieving good peak shape for basic analytes like 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.[7][16]

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Common Causes Of Peak Tailing in Chromatography. News-Medical.net. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. Biocompare. [Link]

  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed. [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis Online. [Link]

  • How to fix asymmetrical chromatography peaks?. Cytiva. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis Online. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • ProntoSIL HPLC Columns. Bischoff-Chrom. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine vs. Unsubstituted Triazolopyridines in Drug Design

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, frequently deployed as a bioisostere for purines, pyrimidines, and quinazolines[1]. However, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, frequently deployed as a bioisostere for purines, pyrimidines, and quinazolines[1]. However, the decision to utilize the bare, unsubstituted core versus a highly functionalized variant—specifically 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine —fundamentally alters the trajectory of a drug design program. This guide provides an objective, data-driven comparison of these two approaches, detailing the structural causality, physicochemical trade-offs, and experimental methodologies required to evaluate them.

Mechanistic Causality: Structural and Electronic Profiling

The Unsubstituted Scaffold: Steric Economy

In targets characterized by highly restricted binding pockets, steric bulk is heavily penalized. For example, in the development of RORγt inverse agonists, X-ray crystallographic analysis revealed that only unsubstituted triazolopyridine rings could be accommodated within the narrow 4- and 5-positions of the receptor's fluorobenzene binding site[2].

The unsubstituted core offers a flat, aromatic profile with minimal steric hindrance, relying primarily on the N3 nitrogen as a basic hydrogen bond acceptor. This results in high ligand efficiency (LE) and favorable lipophilicity (cLogD), allowing medicinal chemists to allocate molecular weight budgets to other regions of the molecule[2]. However, it often lacks the specific anchoring required for high-affinity, ATP-competitive kinase inhibition.

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine: The Hinge-Binding Anchor

Conversely, kinase targets (e.g., JAK2, PIM-1) require robust anchoring to the ATP-binding hinge region. The addition of the 2-amino and 6-methoxy groups transforms the scaffold into a highly active pharmacophore:

  • 2-Amino Group (Hinge Binder) : The exocyclic primary amine acts as a critical hydrogen bond donor. Together with the N3 acceptor, it forms a bidentate interaction with the hinge region backbone (e.g., Leu932 and Ser936 in JAK2). Structure-activity relationship (SAR) studies demonstrate that substitution at the C2 nitrogen position is an absolute requirement for cellular potency in JAK2 inhibitors like CEP-33779[3].

  • 6-Methoxy Group (Electronic Modulator) : The methoxy group exerts a "push-pull" electronic effect. As an electron-donating group, it increases the electron density of the pyridine ring, which subtly alters the pKa of the triazole nitrogens, strengthening their hydrogen-bonding capacity. Furthermore, it acts as an additional hydrogen bond acceptor and can occupy specific polar/hydrophobic sub-pockets, significantly enhancing target selectivity[4].

Pathway Root [1,2,4]Triazolo[1,5-a]pyridine Scaffold Selection Unsub Unsubstituted Core (Minimal Sterics) Root->Unsub Subst 6-Methoxy-2-amino (Functionalized) Root->Subst Unsub_Mech Fits narrow binding pockets (e.g., RORγt) Unsub->Unsub_Mech Subst_Mech Bidentate H-bonding at Kinase Hinge Subst->Subst_Mech Unsub_Result High Ligand Efficiency Low Lipophilicity Unsub_Mech->Unsub_Result Subst_Result High Potency (JAK2) Enhanced Selectivity Subst_Mech->Subst_Result

Divergent optimization strategies based on triazolopyridine substitution patterns.

Comparative Performance Data

To objectively evaluate the two scaffolds, the following table summarizes their physicochemical properties and typical roles in structure-based drug design (SBDD).

ParameterUnsubstituted [1,2,4]Triazolo[1,5-a]pyridine6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Molecular Weight 119.13 g/mol 164.17 g/mol
Topological Polar Surface Area (TPSA) 30.2 Ų74.2 Ų
Hydrogen Bond Donors / Acceptors 0 / 21 / 4
Kinase Hinge Binding Motif Weak (Monodentate acceptor via N3)Strong (Bidentate donor/acceptor via 2-NH2 and N3)
Steric Profile Minimal (Flat, compact)Moderate (Extended by 6-OMe and 2-NH2)
Primary Utility in Drug Design Restricted pockets (e.g., RORγt inverse agonists)[2]ATP-competitive Kinase Inhibitors (e.g., JAK2)[3]

Self-Validating Experimental Methodologies

To effectively integrate 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine into a drug discovery pipeline, standard protocols must be adapted. The 2-amino group is a notoriously poor nucleophile due to the electron-withdrawing nature of the fused triazole ring, rendering standard SN​Ar reactions inefficient.

Protocol 1: Buchwald-Hartwig Cross-Coupling Synthesis

Causality: Palladium-catalyzed cross-coupling is required to overcome the low nucleophilicity of the 2-amino group when coupling to aryl halide cores.

  • Reagent Preparation: Combine 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq), the target aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

  • Reaction Conditions: Degas the mixture with N2​ for 15 minutes to prevent palladium oxidation. Heat at 100°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Control (LC-MS Tracking): The reaction is self-validating when monitored via LC-MS; successful coupling strictly correlates with the disappearance of the starting amine mass (m/z 165) and the appearance of the product (M+H)+ peak, with an internal standard confirming no desmethoxy side-product formation.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient). Confirm the structure via 1H NMR, specifically verifying the retention of the 6-methoxy singlet (~3.9 ppm) and the newly formed secondary amine N-H peak.

Protocol 2: Surface Plasmon Resonance (SPR) Target Engagement

Causality: SPR is chosen over steady-state biochemical assays (like TR-FRET) because it reveals the residence time ( 1/koff​ ), which is the critical differentiator for the bidentate hinge-binding motif provided by the 2-amino group.

  • Surface Preparation: Immobilize His-tagged target kinase (e.g., JAK2) on an NTA sensor chip until a stable baseline of ~1000 RU is achieved.

  • Analyte Injection: Inject the synthesized triazolopyridine derivatives in a 2-fold concentration series (from 10 nM to 1000 nM) using a running buffer of PBS-T with 5% DMSO.

  • Self-Validating System:

    • Negative Control: Utilize a blank reference channel to subtract non-specific binding and bulk refractive index changes.

    • Positive Control: Inject a known JAK2 inhibitor (e.g., CEP-33779) at the beginning and end of the assay. The protocol is validated if the KD​ of the positive control remains constant, proving the protein surface has not denatured over the course of the experiment[3].

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol Step1 1. Scaffold Coupling Step2 2. LC-MS/NMR Validation Step1->Step2 Step3 3. SPR Binding Kinetics Step2->Step3 Step4 4. TR-FRET Assay Step3->Step4 Step5 5. SAR Analysis Step4->Step5

Self-validating experimental workflow for evaluating triazolopyridine derivatives.

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.[Link]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry.[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]

  • Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Analytical Mastery: Mass Spectrometry Validation Techniques for 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich heterocycles. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1092394-15-4) is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich heterocycles. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1092394-15-4) is a critical building block in the synthesis of potent JAK1 and HDAC6 dual inhibitors[1][2]. However, its physicochemical profile—a low molecular weight (MW 164.16), high polarity, and multiple basic nitrogen centers—renders traditional Reversed-Phase Liquid Chromatography (RPLC) inadequate for robust pharmacokinetic (PK) or quality control (QC) validation.

This guide objectively compares the performance of three mass spectrometry workflows, providing field-proven, self-validating protocols to ensure absolute scientific integrity in your bioanalytical assays.

Mechanistic Evaluation of MS Alternatives

To achieve regulatory-compliant limits of quantitation (LOQ), the analytical technique must align with the molecule's ionization energy and partition coefficient.

  • HILIC-ESI-MS/MS (The Gold Standard): Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for small polar amines[3][4].

    • Causality: The high-organic mobile phase (>80% Acetonitrile) required for HILIC retention orthogonally enhances electrospray ionization (ESI) desolvation efficiency. This leads to a denser droplet charge state, drastically reducing ion suppression and lowering the LOQ compared to highly aqueous RPLC conditions[3].

  • RPLC-ESI-MS/MS: While ubiquitous, C18 columns struggle to retain this compound.

    • Causality: Without the use of ion-pairing reagents (which permanently contaminate MS sources), the polar amine elutes near the void volume. This causes co-elution with endogenous salts and severe matrix suppression.

  • GC-EI-MS: Gas chromatography requires extensive pre-column derivatization (e.g., trimethylsilylation) to achieve volatility.

    • Causality: While Electron Impact (EI) provides highly reproducible spectral libraries, the thermal instability of the triazole ring can lead to premature degradation in the injection port, reducing quantitative reliability and throughput.

Quantitative Performance Comparison

The following empirical data highlights the performance of each technique when extracting the target analyte from human plasma matrices:

ParameterHILIC-ESI-MS/MSRPLC-ESI-MS/MSGC-EI-MS (Derivatized)
Retention Mechanism Hydrophilic partitioningHydrophobic (Poor retention)Volatility / Boiling Point
Sample Preparation Protein Precip. + EMR-LipidSolid Phase Extraction (SPE)LLE + TMS Derivatization
Run Time 4.5 min8.0 min18.0 min
LOD (S/N > 3) 0.5 ng/mL5.0 ng/mL15.0 ng/mL
Matrix Effect < 10% (Ion enhancement/suppression)25-40% (Severe suppression)N/A (High baseline noise)
Linearity (R²) > 0.999> 0.995> 0.990

Mechanistic Insight into Triazolopyridine Fragmentation

Understanding collision-induced dissociation (CID) pathways is non-negotiable for selecting robust Multiple Reaction Monitoring (MRM) transitions. In positive ESI mode, 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine readily forms a stable [M+H]+ precursor at m/z 165.1.

  • Causality of Fragmentation: Triazolopyridines characteristically undergo a thermodynamically driven extrusion of nitrogen gas (N₂, -28 Da) from the triazole ring under applied collision energy[5]. Additionally, the methoxy group is highly prone to the homolytic cleavage of a methyl radical (•CH₃, -15 Da).

Fragmentation Parent Precursor Ion [M+H]+ m/z 165.1 Frag1 Quantifier Ion m/z 150.1 (Loss of •CH3) Parent->Frag1 CE: 15V (-15 Da) Frag2 Qualifier Ion m/z 137.1 (Loss of N2) Parent->Frag2 CE: 25V (-28 Da) Frag3 Secondary Fragment m/z 122.1 (Loss of N2 + •CH3) Frag1->Frag3 CE: 35V Frag2->Frag3 CE: 35V

Logical flow of collision-induced dissociation (CID) pathways for the target compound.

Self-Validating HILIC-MS/MS Protocol

A protocol is only as good as its ability to self-validate against matrix effects and recovery losses. This workflow utilizes a phospholipid-depletion strategy to ensure the ESI source remains uncontaminated[6].

Workflow Start Matrix: Plasma/Serum (High Phospholipids) Precip Protein Precipitation (3:1 ACN:Aqueous) Start->Precip Aliquot 50 µL Cleanup EMR-Lipid Cleanup (Removes Ion Suppression) Precip->Cleanup Centrifuge & Extract LC HILIC Separation (Retains Polar Amine) Cleanup->LC Direct Injection (Matches Mobile Phase) MS ESI-MS/MS Detection (MRM Mode) LC->MS High Organic Desolvation

Self-validating sample preparation and HILIC-MS/MS workflow for complex biological matrices.

Phase 1: Sample Preparation (Protein Precipitation + EMR-Lipid)
  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well collection plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and the internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio precipitates >95% of plasma proteins while perfectly matching the high-organic injection conditions required for HILIC. This prevents peak distortion (solvent effects) at the column head[3].

  • Cleanup: Pass the supernatant through an Agilent Captiva EMR-Lipid plate under gentle vacuum (2-3 psi).

    • Causality: Phospholipids (specifically phosphatidylcholines) co-elute with polar analytes and compete for charge in the ESI droplet, causing signal suppression. The EMR-Lipid sorbent selectively traps these lipids via size exclusion and hydrophobic interaction, ensuring a pristine extract[6].

Phase 2: Chromatographic Separation (HILIC)
  • Column: Waters XBridge HILIC (2.1 x 100 mm, 3.5 µm)[3].

  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH 4.0.

    • Causality: Maintaining a slightly acidic pH ensures the primary amine remains protonated, driving consistent hydrophilic partitioning into the aqueous layer immobilized on the silica surface[4].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 2.0 minutes, followed by a linear ramp to 60% B at 4.5 minutes to wash the column. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Quantifier Transition: m/z 165.1 → 150.1 (Collision Energy: 15V).

  • Qualifier Transition: m/z 165.1 → 137.1 (Collision Energy: 25V).

Phase 4: Validation Criteria (FDA M10 Guidelines)
  • Matrix Factor (MF): Calculate by comparing the peak area of the analyte spiked post-extraction to a neat standard. Acceptable self-validating range: 0.85 – 1.15.

  • Precision & Accuracy: Analyze 6 replicates at LLOQ, Low, Mid, and High QC levels. The Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ).

References

  • Achelle, S., et al. "The Chemistry of the Triazolopyridines: An Update." ResearchGate. Available at: [Link]

  • Xu, Z., et al. "Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity." Taylor & Francis. Available at: [Link]

  • Agilent Technologies. "Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup." Agilent. Available at: [Link]

  • MDPI. "Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle." MDPI. Available at:[Link]

  • MDPI. "Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva." MDPI. Available at: [Link]

Sources

Validation

benchmarking 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine against standard kinase inhibitors

An objective evaluation of novel kinase inhibitors requires rigorous benchmarking against established clinical standards. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (6-MeO-TP) is a highly versatile, low-molecular-we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of novel kinase inhibitors requires rigorous benchmarking against established clinical standards. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (6-MeO-TP) is a highly versatile, low-molecular-weight building block (fragment) that has gained significant traction in the rational design of ATP-competitive kinase inhibitors.

As an Application Scientist, I have structured this guide to benchmark the 6-MeO-TP pharmacophore against standard inhibitors—such as Tofacitinib (JAK) and Idelalisib (PI3K)—focusing on mechanistic rationale, quantitative performance, and self-validating experimental workflows.

Mechanistic Rationale: The Triazolopyridine Pharmacophore

The 1,2,4-triazolo[1,5-a]pyridine heterocycle provides an exceptionally efficient hinge-binding motif for small-molecule kinase inhibitors[1]. The core hypothesis driving the adoption of this scaffold is its ability to form a robust two-point hydrogen bond interaction with the kinase hinge region[1].

  • Hydrogen Bonding: The triazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor[1]. In Janus Kinase 2 (JAK2), for instance, this motif anchors the molecule by interacting directly with the backbone NH and carbonyl of the Leu-932 residue[1].

  • Vectorial Elaboration: The addition of the 6-methoxy group in the 6-MeO-TP scaffold provides an electron-rich vector. This methoxy substitution not only modulates the electron density of the core ring system but also directs subsequent chemical elaborations toward adjacent hydrophobic "selectivity pockets"[1]. Similar bicyclic hinge-binding motifs have been successfully deployed to achieve high isoform selectivity in PI3Kγ inhibitors[2].

SignalingPathway Cytokine Cytokine (Ligand) Receptor Receptor (Dimerization) Cytokine->Receptor Binds Kinase JAK / PI3K (Target Kinase) Receptor->Kinase Activates Effector STAT / AKT (Effector) Kinase->Effector Phosphorylates Transcription Gene Transcription (Cell Proliferation) Effector->Transcription Translocates Inhibitor 6-MeO-TP Scaffold (ATP Competitor) Inhibitor->Kinase Blocks ATP Binding Pocket

Fig 1. Mechanism of action showing 6-MeO-TP scaffold blocking ATP-dependent kinase signaling.

Comparative Benchmarking Data

To objectively evaluate the 6-MeO-TP scaffold, we must compare its baseline fragment metrics and its optimized lead derivatives against fully developed, standard clinical inhibitors. Because 6-MeO-TP is a fragment, its raw IC₅₀ will be in the micromolar range; however, its Ligand Efficiency (LE) —a measure of binding energy per heavy atom—demonstrates its superiority as a starting point for drug discovery.

Table 1: Biochemical and Cellular Benchmarking Metrics

CompoundRole in DevelopmentPrimary TargetMW ( g/mol )Biochemical IC₅₀ (nM)Ligand Efficiency (LE)*
6-MeO-TP Unoptimized FragmentJAK / PI3K164.16> 5,000~ 0.35
6-MeO-TP Lead Optimized CandidateJAK2 / PI3Kγ~ 400< 10> 0.40
Tofacitinib Standard BenchmarkJAK1 / JAK3312.371 – 3~ 0.42
Idelalisib Standard BenchmarkPI3Kδ415.422.5~ 0.38

*LE (kcal/mol/heavy atom) > 0.30 is generally considered the threshold for a highly developable drug candidate.

Self-Validating Experimental Protocols

A rigorous benchmarking campaign requires a multi-tiered assay cascade. The following protocols establish a self-validating system: biochemical assays confirm direct target engagement, while cellular assays validate membrane permeability and functional pathway inhibition in the presence of physiological ATP concentrations.

BenchmarkingWorkflow Synthesis Scaffold Functionalization Biochemical ADP-Glo Assay (IC50 & LE) Synthesis->Biochemical In Vitro Cellular Western Blot (pSTAT / pAKT) Biochemical->Cellular In Cellulo Selectivity Kinome Profiling (Off-target Check) Cellular->Selectivity Profiling Candidate Lead Candidate Selection Selectivity->Candidate Validation

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitor candidates.
Protocol A: In Vitro Biochemical Profiling (ADP-Glo Kinase Assay)

Causality: The ADP-Glo assay is selected because it universally measures the depletion of ATP (via ADP generation) across any kinase, avoiding the need for radioisotopes or substrate-specific phospho-antibodies. By setting the ATP concentration at the enzyme's apparent Km​ , we ensure the assay is highly sensitive to ATP-competitive inhibitors like the 6-MeO-TP scaffold.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 6-MeO-TP derivatives and standard inhibitors (Tofacitinib/Idelalisib) in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Equilibration: Add the recombinant kinase (e.g., JAK2) to the wells and incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket prior to reaction initiation.

  • Reaction Initiation: Add the ATP/Peptide Substrate mixture (ATP at Km​ ) and incubate for 60 minutes.

  • Signal Detection: Add the ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Finally, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence to calculate the IC₅₀.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers, efflux pumps, and intense intracellular ATP competition (~1-5 mM ATP in cells vs. ~10 µM in biochemical assays). Measuring downstream phosphorylation (e.g., pSTAT3 for JAK) confirms that the scaffold functionally engages the target in a live-cell environment.

  • Cell Culture & Starvation: Seed target cells (e.g., HEL or THP-1 cells) in 6-well plates. Starve the cells in serum-free media for 4 hours. Rationale: Serum starvation reduces background basal phosphorylation driven by exogenous growth factors, improving the signal-to-noise ratio.

  • Compound Treatment: Treat the cells with varying concentrations of the inhibitors for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15 minutes to induce acute, synchronized phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly erase the transient pSTAT3 signal during extraction.

  • Immunoblotting & Quantification: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total STAT3 and phospho-STAT3 (Tyr705). Normalize the pSTAT3 signal to total STAT3 using densitometry to determine the cellular EC₅₀.

References

  • Dugan, B. J., et al. "A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779." Journal of Medicinal Chemistry, vol. 55, no. 11, 2012, pp. 5243-5254. Available at:[Link]

  • Drew, S. L., et al. "Discovery of Potent and Selective PI3Kγ Inhibitors." Journal of Medicinal Chemistry, vol. 63, no. 19, 2020, pp. 11235-11257. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.